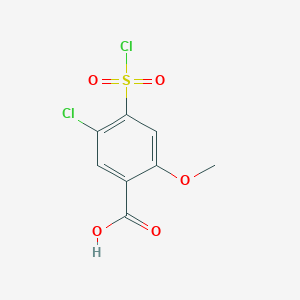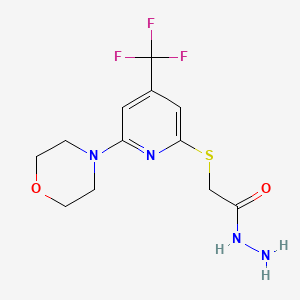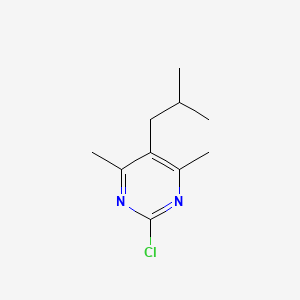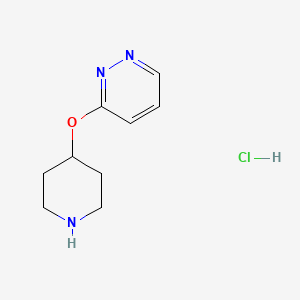
5-氯-4-(氯磺酰基)-2-甲氧基苯甲酸
描述
The compound “5-Chloro-4-(chlorosulfonyl)-2-methoxybenzoic acid” is likely to be a benzoic acid derivative with chloro, chlorosulfonyl, and methoxy substituents. The presence of these functional groups could potentially confer interesting chemical properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the chloro, chlorosulfonyl, and methoxy groups onto a benzoic acid backbone. The exact synthetic route would depend on various factors, including the desired yield, cost-effectiveness, and environmental impact.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a benzoic acid core with the chloro, chlorosulfonyl, and methoxy groups attached at the 5th, 4th, and 2nd positions, respectively, on the benzene ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the chloro and chlorosulfonyl groups and the electron-donating nature of the methoxy group. These groups could potentially make the compound susceptible to various types of chemical reactions, including nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and sulfonyl groups could potentially make the compound soluble in polar solvents.科学研究应用
-
- Application: These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- Method: The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
- Results: Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
-
- Application: The nitration of 5-chloropyrazoles with a mixture of 100% nitric acid and 65% oleum or a mixture of 60% nitric acid and polyphosphoric acid gave substituted 5-chloro-4-nitropyrazoles .
- Method: The nitration of 3-aryl-5-halopyrazoles was accompanied by the introduction of a nitro group into the aromatic ring .
- Results: The reaction yielded substituted 5-chloro-4-nitropyrazoles in 45–91% yield .
安全和危害
As with any chemical compound, the safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Proper safety measures should always be taken when handling this or any other chemical compound.
未来方向
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
属性
IUPAC Name |
5-chloro-4-chlorosulfonyl-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O5S/c1-15-6-3-7(16(10,13)14)5(9)2-4(6)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQXODBIIKJZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(chlorosulfonyl)-2-methoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)
![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)
![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)

![Imidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B1457783.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1457784.png)

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457787.png)
![2-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457788.png)
![4-Chloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1457791.png)
![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride](/img/structure/B1457794.png)

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B1457797.png)
